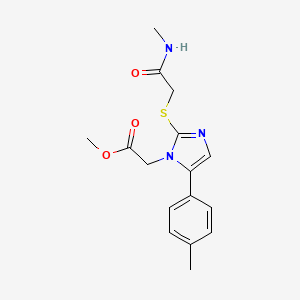

methyl 2-(2-((2-(methylamino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Description

Methyl 2-(2-((2-(methylamino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is an imidazole-based derivative featuring a p-tolyl (4-methylphenyl) substituent at position 5 of the imidazole core. The structure includes a thioether-linked methylamino-oxoethyl group at position 2 and a methyl ester acetamide moiety at position 1.

Properties

IUPAC Name |

methyl 2-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11-4-6-12(7-5-11)13-8-18-16(23-10-14(20)17-2)19(13)9-15(21)22-3/h4-8H,9-10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQXCMCDPDVIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-((2-(methylamino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a complex organic compound with potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Methyl 2-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate

- Molecular Formula : C16H19N3O3S

- Molecular Weight : 333.41 g/mol

- Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an anticancer agent and its effects on specific cellular pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell growth. The following table summarizes findings from various research articles regarding its cytotoxic effects:

The above data indicates that this compound exhibits significant anticancer properties, particularly through mechanisms involving apoptosis and cell cycle disruption.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- The presence of the imidazole ring is essential for anticancer activity, as it facilitates interactions with cellular targets.

- The methylamino group enhances solubility and bioavailability, contributing to increased potency.

- Substituents on the phenyl ring, particularly the p-tolyl group , influence the compound's affinity for cancer cell receptors .

Case Studies

Several case studies have documented the biological effects of this compound:

- In Vitro Analysis : A study conducted on A431 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating high potency against these cells .

- Mechanistic Insights : Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its anticancer efficacy .

- Comparative Studies : When compared to standard chemotherapeutics like doxorubicin, this compound showed comparable or superior activity against certain tumor types, highlighting its potential as a lead compound in drug development .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives, including methyl 2-(2-((2-(methylamino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate, exhibit significant antimicrobial properties. Compounds with imidazole scaffolds have been shown to be effective against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. For instance, studies have demonstrated that modifications on the imidazole ring can enhance the efficacy against resistant strains while minimizing toxicity to human cells .

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly due to the presence of the thioether and imidazole moieties. Research into similar compounds has shown promising results in inhibiting tumor growth in various cancer cell lines. For example, thiazole and imidazole derivatives have been reported to exhibit selective cytotoxicity against human glioblastoma and melanoma cells . The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. The following table summarizes key findings related to its synthesis and activity:

| Compound Modification | Activity | Notes |

|---|---|---|

| Addition of methylamino group | Enhanced antimicrobial activity | Improves solubility and bioavailability |

| Substitution on imidazole ring | Increased anticancer potency | Targeting specific cancer pathways |

| Thioether linkage | Improved selectivity for cancer cells | Reduces off-target effects |

Case Studies

Case Study 1: Antimycobacterial Activity

In a study evaluating a series of imidazole derivatives, this compound was tested for its ability to inhibit Mycobacterium tuberculosis growth. The compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antimycobacterial agents, suggesting its potential as a new therapeutic candidate .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of thiazole-containing imidazoles, where this compound was included in a library of compounds tested against various cancer cell lines. Results indicated that modifications to the side chains significantly impacted cytotoxicity, with certain derivatives showing IC50 values below 10 µM against resistant cancer types .

Comparison with Similar Compounds

Structural Features

Target Compound

- Core : 1H-imidazole.

- Substituents: Position 1: Methyl ester acetamide (-OAc). Position 2: Thioether-linked methylamino-oxoethyl (-S-CH2-C(O)-NHCH3). Position 5: p-Tolyl (electron-donating methyl group).

Analogous Compounds from Literature:

2-Aminoimidazolyl-Thiazole Derivatives (e.g., Compound 12h) : Core: 1H-imidazole. Substituents:

- Position 1: 4-Methoxyphenyl.

- Position 2: Morpholino-thiazole. Key Differences: The morpholino-thiazole group introduces a larger, polar heterocycle compared to the target’s thioether-acetamide chain. The 4-methoxyphenyl substituent is less lipophilic than the p-tolyl group.

Benzoimidazole-Triazole-Thiazole Hybrids (e.g., Compounds 9a–e) :

- Core : Benzoimidazole (fused benzene-imidazole).

- Substituents :

- Triazole-thiazole-acetamide side chains.

- Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl). Bromophenyl substituents (9c) may improve halogen bonding but reduce solubility compared to the target’s p-tolyl group.

Nitroimidazole-Oxadiazole Derivatives (e.g., Compound 9) :

- Core : 1H-imidazole.

- Substituents :

- Position 1: Nitro group (-NO2).

- Position 2: Oxadiazole-thiol.

- Key Differences : The nitro group is strongly electron-withdrawing, altering the imidazole’s electronic properties versus the target’s electron-donating p-tolyl. The oxadiazole-thiol may confer redox activity absent in the target.

Target Compound (Inferred Pathway):

- Likely involves sequential alkylation of imidazole precursors, thioether formation (e.g., using α-haloketones or thiocyanate), and esterification.

Comparative Syntheses:

O’Donnell Method for Imidazole Derivatives : Uses thiocyanate and glycine amide to construct imidazole cores.

Thio-substituted Oxadiazole Synthesis :

- Employs α-haloketones and reflux conditions for thioether formation. Yields for analogous compounds (e.g., 10a–f) are unreported, but purification requires column chromatography.

Hydrazine-Mediated Cyclization :

- Uses hydrazine hydrate in benzene to form imidazol-5-ones. This method may introduce bulkier substituents (e.g., chlorobenzo[b]thiophen) but with longer reaction times (20 hours).

Physical and Chemical Properties

- Key Observations: The target’s p-tolyl group may enhance lipid solubility compared to halogenated analogs (9c) . The methyl ester in the target could improve hydrolytic stability relative to morpholino-thiazole derivatives (12h) .

Q & A

Q. Basic Research Focus :

Q. Advanced Research Consideration :

- Single-crystal X-ray diffraction resolves tautomeric forms or regiochemical uncertainties. For example, in similar imidazole derivatives, the p-tolyl group’s position (C-5 vs. C-4) can be confirmed via bond angles and torsion parameters .

- High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns for sulfur-containing fragments (e.g., [M+S]⁺ adducts) .

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

Q. Basic Research Focus :

- Core Modifications : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on target binding .

- Side-Chain Variations : Substitute the methyl ester with ethyl or tert-butyl esters to study steric effects on solubility and bioavailability .

Q. Advanced Research Consideration :

- Molecular docking using crystal structures of target enzymes (e.g., cytochrome P450) can predict binding modes. For example, the thioether linkage may coordinate with Fe²⁺ in heme-containing proteins, as seen in similar imidazole-thioether derivatives .

- Metabolic Stability Assays : Replace the methylamino-oxoethyl group with fluorinated analogs to reduce oxidative metabolism (e.g., CF₃ substitution) .

How do solvent polarity and pH impact the stability of this compound in aqueous solutions?

Q. Basic Research Focus :

- pH Stability : The compound hydrolyzes in alkaline conditions (pH > 9) due to ester cleavage. Buffered solutions (pH 4–6) in acetonitrile/water (70:30) maintain stability for ≥48 h at 25°C .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the thioether linkage against nucleophilic attack compared to protic solvents .

Q. Advanced Research Consideration :

- Degradation Kinetics : Use HPLC-MS to identify hydrolysis byproducts (e.g., carboxylic acid derivatives). Activation energy (Eₐ) calculations via Arrhenius plots can predict shelf-life under accelerated conditions .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Basic Research Focus :

Q. Advanced Research Consideration :

- Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce reaction times (e.g., 2 h vs. 8 h batch processing) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .

How can contradictory biological activity data for this compound be interpreted across different studies?

Q. Basic Research Focus :

Q. Advanced Research Consideration :

- Off-Target Effects : Use CRISPR-Cas9 knockout models to confirm target specificity. For example, if the compound inhibits both EGFR and HER2, dual-target activity may explain divergent results .

- Metabolite Interference : LC-MS/MS can detect active metabolites (e.g., demethylated derivatives) that contribute to observed activity .

What computational methods are most reliable for predicting the pharmacokinetic properties of this compound?

Q. Basic Research Focus :

Q. Advanced Research Consideration :

- Machine Learning Models : Train algorithms on imidazole derivative datasets to predict absorption-distribution-metabolism-excretion (ADME) profiles .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for methyl-to-ethyl substitutions in the ester group .

What analytical techniques are critical for quantifying this compound in complex biological matrices?

Q. Basic Research Focus :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.